Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-
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Overview
Description
Thymidine, 3’-amino-3’-deoxy-5,6-dihydro- is a modified nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA. The modification involves the addition of an amino group at the 3’ position and the reduction of the 5,6 double bond, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-amino-3’-deoxy-5,6-dihydro- typically involves multiple steps. One common method includes the reduction of thymidine followed by the introduction of an amino group at the 3’ position. The reaction conditions often require the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon. The amino group can be introduced using reagents like ammonia or amines under controlled conditions .
Industrial Production Methods
Industrial production of thymidine, 3’-amino-3’-deoxy-5,6-dihydro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production. Quality control measures are stringent to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-amino-3’-deoxy-5,6-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to revert to its original form.
Reduction: Further reduction can modify other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized nucleosides .
Scientific Research Applications
Thymidine, 3’-amino-3’-deoxy-5,6-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: The compound is used in studies of DNA replication and repair mechanisms.
Mechanism of Action
The mechanism of action of thymidine, 3’-amino-3’-deoxy-5,6-dihydro- involves its incorporation into DNA, where it can disrupt normal DNA synthesis and function. The amino group at the 3’ position can interfere with the activity of DNA polymerases and other enzymes involved in DNA replication. This disruption can lead to the inhibition of cell proliferation, making it useful in antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound, which lacks the amino group and the reduced double bond.
3’-Amino-3’-deoxy-thymidine: Similar but without the reduction of the 5,6 double bond.
5,6-Dihydro-thymidine: Similar but without the amino group at the 3’ position.
Uniqueness
Thymidine, 3’-amino-3’-deoxy-5,6-dihydro- is unique due to the combination of the amino group and the reduced double bond. This dual modification enhances its ability to interfere with DNA synthesis and makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
213906-36-6 |
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Molecular Formula |
C10H17N3O4 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H17N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h5-8,14H,2-4,11H2,1H3,(H,12,15,16)/t5?,6-,7+,8+/m0/s1 |
InChI Key |
BIBDQJTZNUZOQL-UNYLCCJPSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)N |
Origin of Product |
United States |
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